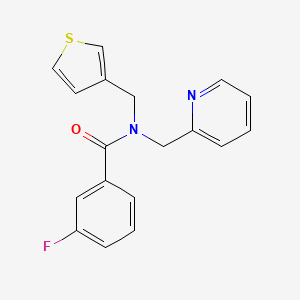
3-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C18H15FN2OS and its molecular weight is 326.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C17H16FN3S and a molecular weight of approximately 313.39 g/mol. The presence of fluorine, pyridine, and thiophene moieties suggests a diverse range of interactions with biological targets.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of compounds similar to this compound. In particular, derivatives containing pyridine rings have shown activity against various viral strains. For instance, a study indicated that certain pyridine-based compounds exhibited effective inhibition of reverse transcriptase (RT), a critical enzyme in viral replication processes .
Antimicrobial Activity
The compound's structural features suggest possible antimicrobial activity. Benzamide derivatives have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria. In vitro tests revealed that modifications at the pyridine or thiophene positions could enhance antibacterial potency, with minimum inhibitory concentrations (MICs) reported in the micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or viral replication.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
- Membrane Interaction : The lipophilic nature of the thiophene and fluorine substituents may facilitate interactions with cellular membranes, impacting cell permeability.
Study 1: Antiviral Efficacy
A study published in MDPI examined various N-heterocycles, including those with similar structures to our compound, demonstrating significant antiviral activity with EC50 values ranging from 0.20 to 0.35 μM in cell cultures infected with specific viruses . These findings suggest that structural modifications can lead to enhanced potency.
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, several benzamide derivatives were tested against common bacterial strains. The results indicated that compounds with similar scaffolds showed MIC values as low as 2 μg/mL against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . This underscores the potential for developing new antibiotics based on this chemical framework.
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
3-fluoro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c19-16-5-3-4-15(10-16)18(22)21(11-14-7-9-23-13-14)12-17-6-1-2-8-20-17/h1-10,13H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQHSLODJGVELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














